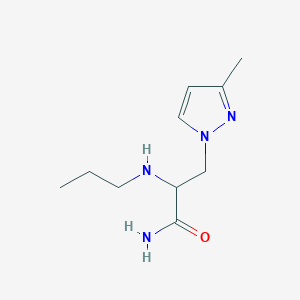![molecular formula C9H15BrCl2N2S B13562430 1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride](/img/structure/B13562430.png)
1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride is a chemical compound with the molecular formula C9H13BrN2S·2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of the bromothiophene moiety adds unique properties to this compound, making it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromothiophene and piperazine.
Reaction Conditions: The 3-bromothiophene is first brominated to introduce the bromine atom at the 2-position. This is followed by a nucleophilic substitution reaction with piperazine to form 1-[(3-bromothiophen-2-yl)methyl]piperazine.
Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s stability and solubility.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding thiol or thioether.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Applications De Recherche Scientifique
1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Mécanisme D'action
The mechanism of action of 1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride can be compared with other similar compounds, such as:
1-[(2-Bromothiophen-3-yl)methyl]piperazine: This compound has the bromine atom at a different position on the thiophene ring, leading to variations in its chemical and biological properties.
1-[(3-Chlorothiophen-2-yl)methyl]piperazine:
1-[(3-Methylthiophen-2-yl)methyl]piperazine:
Propriétés
Formule moléculaire |
C9H15BrCl2N2S |
|---|---|
Poids moléculaire |
334.10 g/mol |
Nom IUPAC |
1-[(3-bromothiophen-2-yl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C9H13BrN2S.2ClH/c10-8-1-6-13-9(8)7-12-4-2-11-3-5-12;;/h1,6,11H,2-5,7H2;2*1H |
Clé InChI |
MOLUGSCBPYJCFP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC2=C(C=CS2)Br.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


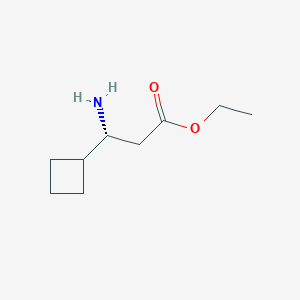
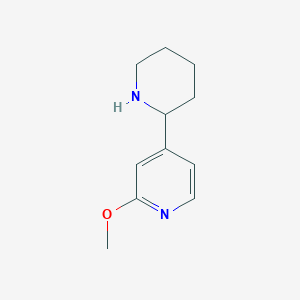

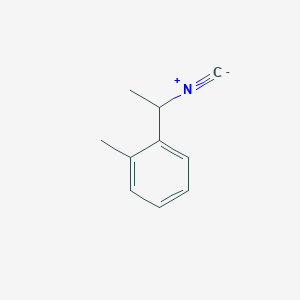
![3-[(4-Cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B13562374.png)
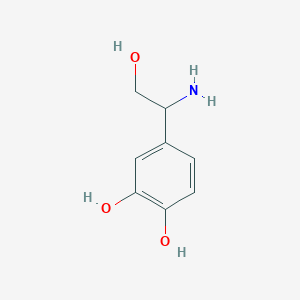
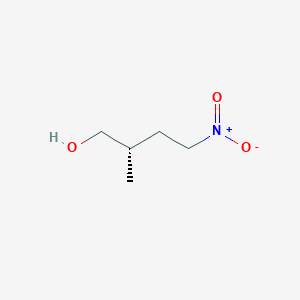


![(2S,6R)-6-amino-2-{[(tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoicacid](/img/structure/B13562395.png)
![Rel-methyl (3aR,5s,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B13562398.png)
